molecular formula C20H16N6O2S2 B10883009 N'-(2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide

N'-(2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide

Cat. No.: B10883009
M. Wt: 436.5 g/mol
InChI Key: MHSKACKKCFTDIF-UHFFFAOYSA-N
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Description

N’~2~-(2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-(2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps. One common method starts with the reaction of isonicotinohydrazide with isothiocyanatobenzene in ethanol, followed by the addition of NaOH solution and subsequent refluxing. The intermediate product is then treated with 2-chloroacetonitrile and NaOH in N,N-dimethylformamide (DMF) to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’~2~-(2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or triazole rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’~2~-(2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antiproliferative and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~-(2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE stands out due to its unique combination of a triazole ring with a thiophene and carbohydrazide moiety

Properties

Molecular Formula

C20H16N6O2S2

Molecular Weight

436.5 g/mol

IUPAC Name

N'-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]thiophene-2-carbohydrazide

InChI

InChI=1S/C20H16N6O2S2/c27-17(22-24-19(28)16-7-4-12-29-16)13-30-20-25-23-18(14-8-10-21-11-9-14)26(20)15-5-2-1-3-6-15/h1-12H,13H2,(H,22,27)(H,24,28)

InChI Key

MHSKACKKCFTDIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NNC(=O)C3=CC=CS3)C4=CC=NC=C4

Origin of Product

United States

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